

An In-depth Technical Guide to 1-Undecanol-d23 (CAS: 349553-88-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Undecanol-d23

Cat. No.: B1474434

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Undecanol-d23**, a deuterated form of 1-Undecanol. It is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis. This document covers the chemical and physical properties of **1-Undecanol-d23**, its primary application as an internal standard, and detailed experimental protocols for its use in analytical methodologies.

Core Compound Information

1-Undecanol-d23 is a saturated fatty alcohol in which the 23 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to its non-deuterated counterpart but can be distinguished by its higher mass.

CAS Number: 349553-88-4

Chemical Formula: C₁₁HD₂₃O

Molecular Weight: 195.45 g/mol [\[1\]](#)

Synonyms

- n-Undecyl-d23 alcohol

- Undecyl-d23 alcohol
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecan-1-ol[1]

Physicochemical Properties

While a specific technical data sheet for **1-Undecanol-d23** with all physical properties is not readily available, the properties of its non-deuterated analog, 1-Undecanol (CAS: 112-42-5), serve as a close proxy. The primary difference will be in the molecular weight and density.

Property	Value (for 1-Undecanol)	Reference
Appearance	Colorless liquid	[1][2]
Melting Point	19 °C	[1][2]
Boiling Point	243 °C	[1][2]
Density	0.8298 g/mL	[2]
Solubility	Insoluble in water; Soluble in ethanol and diethyl ether	[2]

Isotopic Purity: The isotopic purity of commercially available **1-Undecanol-d23** is a critical parameter for its use as an internal standard. While specific values may vary by supplier, a typical purity specification is often in the range of 98-99 atom % D. Researchers should always refer to the certificate of analysis provided by the supplier for the exact isotopic purity of a specific lot.

Applications in Quantitative Analysis

The primary application of **1-Undecanol-d23** is as an internal standard in quantitative analytical methods, particularly those employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The addition of a known amount of the deuterated standard to a sample allows for accurate quantification of the non-deuterated analyte by correcting for variations in sample preparation, injection volume, and instrument response.

Experimental Protocols

The following are detailed methodologies for the use of **1-Undecanol-d23** as an internal standard in GC-MS and LC-MS analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Quantification

This protocol provides a general framework for the use of **1-Undecanol-d23** as an internal standard for the quantification of an analyte of interest.

4.1.1. Preparation of Standards and Samples

- **Stock Solutions:** Prepare individual stock solutions of the analyte and **1-Undecanol-d23** in a suitable solvent (e.g., hexane, ethyl acetate) at a concentration of 1 mg/mL.
- **Calibration Standards:** Create a series of calibration standards by spiking a constant amount of the **1-Undecanol-d23** internal standard solution into varying concentrations of the analyte stock solution. This ensures that the internal standard concentration is the same across all calibration levels.
- **Sample Preparation:** To a known volume or weight of the sample matrix, add the same constant amount of the **1-Undecanol-d23** internal standard solution as used in the calibration standards. Perform the necessary extraction or cleanup procedures for your specific sample type.

4.1.2. GC-MS Instrumentation and Conditions

- **Gas Chromatograph:** Agilent 8890 GC system or equivalent.
- **Mass Spectrometer:** Agilent 5977B MSD or equivalent.
- **Column:** Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.[5]
- **Injector:** Split/Splitless, 250°C.
- **Injection Volume:** 1 µL.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.[\[5\]](#)
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute.
 - Ramp: 10°C/min to 250°C.
 - Hold: 5 minutes at 250°C.[\[5\]](#)
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for both the analyte and **1-Undecanol-d23**.

4.1.3. Data Analysis

- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard (**1-Undecanol-d23**) peak area against the concentration of the analyte for each calibration standard.
- Calculate the same peak area ratio for the samples.
- Determine the concentration of the analyte in the samples by using the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol outlines a general procedure for using **1-Undecanol-d23** as an internal standard in LC-MS analysis.

4.2.1. Preparation of Mobile Phases and Samples

- **Mobile Phase Preparation:** Prepare mobile phases appropriate for the separation of your analyte of interest. Ensure all solvents are LC-MS grade.
- **Standard and Sample Preparation:** Follow the same procedure as outlined in the GC-MS protocol (Section 4.1.1) for the preparation of stock solutions, calibration standards, and samples, ensuring the final solvent is compatible with the LC mobile phase.

4.2.2. LC-MS Instrumentation and Conditions

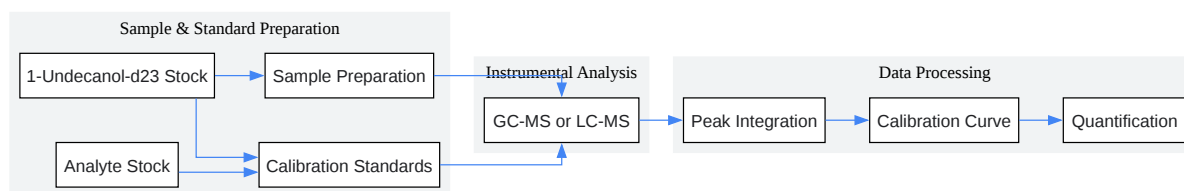
- **Liquid Chromatograph:** A system capable of delivering accurate and reproducible gradients.
- **Mass Spectrometer:** A triple quadrupole or high-resolution mass spectrometer.
- **Column:** A C18 column or other appropriate stationary phase for the analyte of interest.
- **Mobile Phase:** A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with appropriate additives (e.g., formic acid or ammonium formate) is commonly used.
- **Flow Rate:** A typical flow rate is 0.2-0.5 mL/min.
- **Injection Volume:** 5-20 μ L.
- **Ion Source:** Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- **Acquisition Mode:** Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or Selected Ion Monitoring (SIM) for high-resolution instruments.

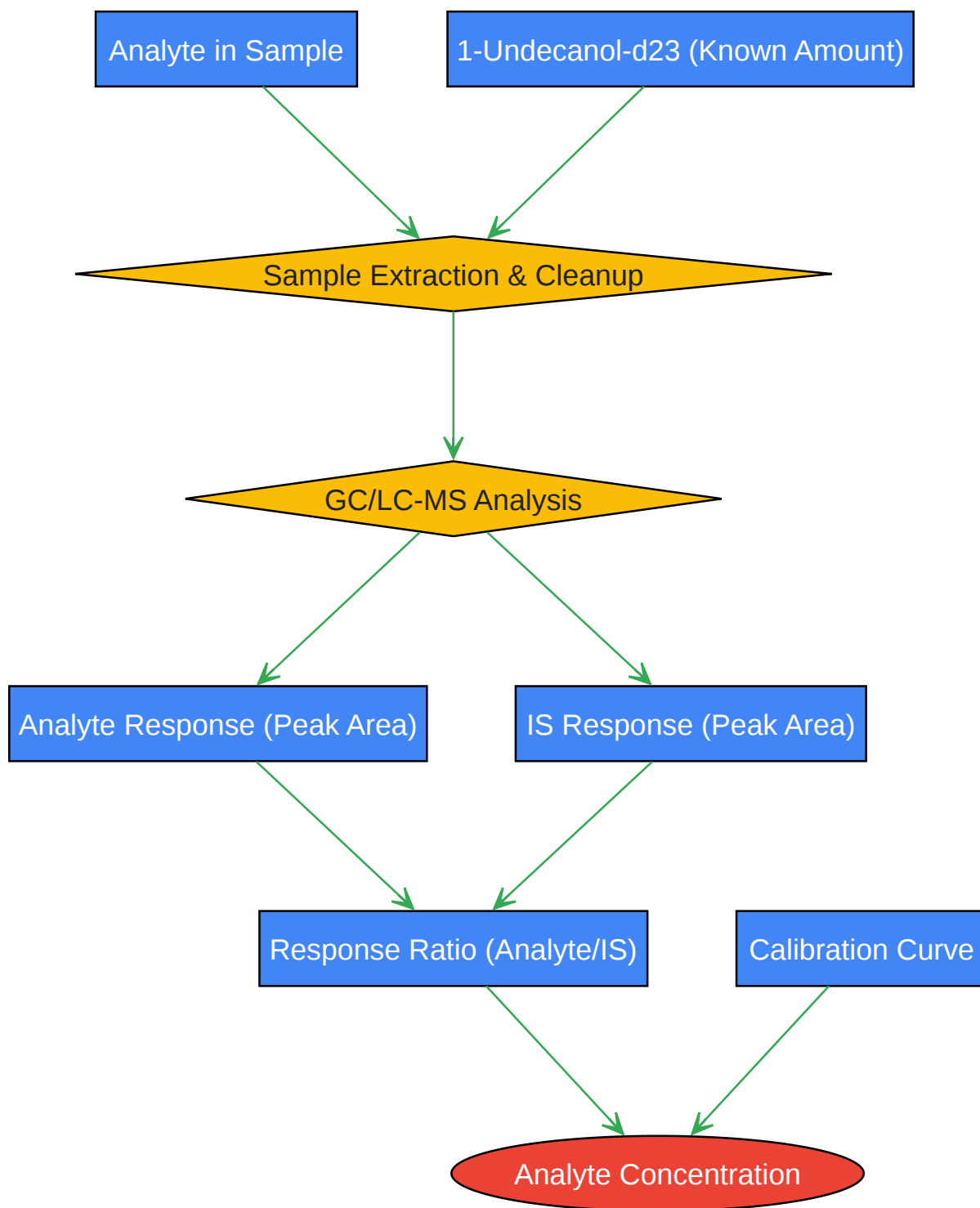
4.2.3. Data Analysis

The data analysis procedure is analogous to the GC-MS protocol. Construct a calibration curve based on the peak area ratios of the analyte to the internal standard and use this to quantify the analyte in the samples.

Visualizations

Experimental Workflow for Quantitative Analysis





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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Undecanol-d23 (CAS: 349553-88-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1474434#1-undecanol-d23-cas-number]

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